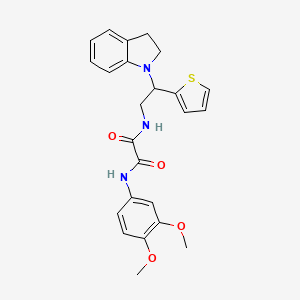

N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 3,4-dimethoxyphenyl group at the N1 position and a complex N2 substituent containing indoline and thiophene rings. The 3,4-dimethoxy group may enhance solubility, while the indoline-thiophene moiety could influence receptor interactions or metabolic stability .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-30-20-10-9-17(14-21(20)31-2)26-24(29)23(28)25-15-19(22-8-5-13-32-22)27-12-11-16-6-3-4-7-18(16)27/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOUJEPAPIUWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of related oxalamides:

Key Observations

Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may improve hydrophilicity compared to benzyl or bromophenyl substituents (e.g., S336, GMC-1). This could enhance bioavailability in biological systems .

Safety and Metabolism: S336 and related flavoring agents exhibit high NOEL values (e.g., 100 mg/kg/day), indicating low toxicity. The target compound’s safety profile remains unstudied, but similar hydrolysis and oxidative pathways are anticipated . Compound No. 2225 shows rapid plasma clearance in rats, suggesting efficient metabolism despite structural bulk .

Synthetic Considerations :

- While outlines benzamide synthesis via amine-acylation, oxalamides like S336 and GMC-1 are synthesized using oxalyl chloride and substituted amines. The indoline-thiophene group in the target compound may require specialized coupling conditions .

Q & A

Q. What are the common synthetic routes for N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Preparation of intermediates (e.g., 3,4-dimethoxyphenylamine and thiophen-2-yl-indolin-1-yl ethylamine) via nucleophilic substitution or reductive amination. (ii) Coupling of intermediates using oxalyl chloride or activated oxalate esters under anhydrous conditions (e.g., dichloromethane or THF, 0–5°C). (iii) Purification via column chromatography or recrystallization. Key factors influencing yield include solvent polarity (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 amine:oxalyl chloride), and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 3,4-phenyl and thiophene-indolin ethyl linkage).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 498.62 g/mol for C24H26N4O4S2) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1650 cm⁻¹ for oxalamide) and aromatic C-H bends.

- HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. How is initial biological activity screening conducted for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50 determination using fluorescence-based substrates).

- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) with Scatchard analysis for affinity.

- Cytotoxicity Screening : MTT/WST-1 assays on cancer cell lines (e.g., HepG2, MCF-7) to identify growth inhibition thresholds .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis, given the compound’s chiral centers?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control indolin-1-yl ethyl stereochemistry.

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., Josiphos).

- Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients to resolve diastereomers.

- Circular Dichroism (CD) : Validate enantiopurity post-synthesis .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Systematically compare substituent effects (e.g., 3,4-dimethoxy vs. nitro groups on phenyl rings) using standardized assays.

- Free-Wilson/QSAR Modeling : Quantify contributions of hydrophobic (clogP) and electronic (Hammett σ) parameters to activity.

- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR vs. ITC for binding kinetics) to identify assay-specific biases .

Q. How can molecular docking simulations elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Selection : Prioritize proteins with structural homology to indole/thiophene-binding domains (e.g., PARP-1 or EGFR).

- Docking Workflow :

(i) Prepare ligand (GAFF force field) and receptor (PDB: 4HJO) in AutoDock Vina.

(ii) Define binding pockets using CASTp.

(iii) Score poses with MM/GBSA to rank affinity. - Validation : Compare docking results with mutagenesis data (e.g., Kd changes upon Ala-scanning of key residues) .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS at 0, 6, 24, 48 h.

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.

- Oxidative Stress Testing : Expose to H2O2 (0.1–1 mM) and quantify parent compound loss.

- Plasma Stability : Incubate in human plasma (37°C, 95% humidity); use protein precipitation (ACN) for recovery analysis .

Q. How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?

- Methodological Answer :

- Bioisosteric Replacement : Swap thiophene with furan (reduced metabolic oxidation) or indolin-1-yl with tetrahydroisoquinoline.

- Prodrug Strategies : Introduce ester groups at the oxalamide nitrogen for enhanced solubility.

- LogP Optimization : Add polar groups (e.g., -SO2NH2) to lower clogP from ~3.5 to <2.5.

- Metabolite Identification : Use hepatocyte microsomes + NADPH to identify vulnerable sites for targeted modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.